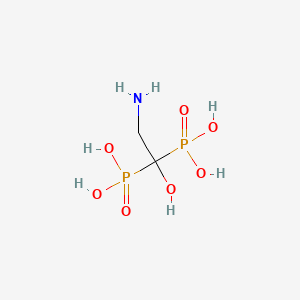

(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid

Description

31P NMR

The two phosphonic groups exhibit distinct chemical environments due to asymmetrical electronic effects from the adjacent amino and hydroxyl groups. Typical ³¹P NMR spectra show two peaks corresponding to the two phosphorus atoms, with chemical shifts in the range of δ 20–25 ppm for phosphonyl groups.

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 221 (C₂H₉NO₇P₂⁺). Fragmentation typically involves the loss of phosphoric acid (H₃PO₄) or water, yielding fragments such as m/z 153 (C₂H₉NO₄P⁺) and m/z 99 (C₂H₆NO₂⁺).

Comparative Analysis with Related Aminophosphonic Acids

Structural and Physicochemical Contrasts

Functional Implications

- Solubility : The bisphosphonate structure reduces solubility compared to monophosphonates like (2-aminoethyl)phosphonic acid.

- pKa Trends : The amino group’s pKa is higher in bisphosphonates due to electron-withdrawing effects of the phosphonic groups.

- Biological Relevance : Unlike alendronate, this compound lacks clinical applications but serves as a scaffold for studying bisphosphonate interactions.

Properties

IUPAC Name |

(2-amino-1-hydroxy-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H9NO7P2/c3-1-2(4,11(5,6)7)12(8,9)10/h4H,1,3H2,(H2,5,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQIHJVEWLYSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)(P(=O)(O)O)P(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of Glycine Bisphosphonate, also known as (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid or 2-Amino-1-hydroxyethane-1,1-diphosphonic acid, are osteoclasts . Osteoclasts are cells that resorb bone, thereby playing a critical role in bone remodeling.

Mode of Action

Glycine Bisphosphonate inhibits osteoclastic bone resorption. It attaches to hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption. When osteoclasts begin to resorb bone impregnated with the bisphosphonate, the compound released during resorption impairs the osteoclasts’ ability to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption. Additionally, it reduces osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis.

Biochemical Pathways

The biochemical pathways affected by Glycine Bisphosphonate involve the inhibition of the enzyme farnesyl pyrophosphate synthase (FPPS) , which is part of the mevalonate pathway. This inhibition prevents the biosynthesis of isoprenoid lipids required for the prenylation of small GTPase signaling proteins necessary for osteoclast function.

Pharmacokinetics

The pharmacokinetic profiles of bisphosphonates, including Glycine Bisphosphonate, are unique. Oral bioavailability is less than 1%, and they must be administered fasting or via intravenous (IV) infusion. Once in the blood, bisphosphonates distribute quickly to bone surfaces or are eliminated in urine. The half-life of bisphosphonates on bone surfaces is 3–5 weeks, allowing for weekly, monthly, and even yearly treatment regimens.

Result of Action

The result of Glycine Bisphosphonate’s action is a decrease in bone resorption, leading to both improved bone microarchitecture and greater bone mass. These effects contribute to bone strength. Additionally, bisphosphonates appear to have a beneficial effect on osteoblasts, preventing osteocyte and osteoblast apoptosis.

Action Environment

The action of Glycine Bisphosphonate is influenced by environmental factors. When treatment is stopped, bone resorption increases in two phases. The first phase occurs over weeks to months as the concentration on the surface of bone decreases. If enough of the compound has been incorporated into new bone formed during prior treatment, it may be released and again inhibit bone resorption.

Biochemical Analysis

Biochemical Properties

Glycine Bisphosphonate is believed to interact with various enzymes, proteins, and other biomolecules. This inhibition prevents the biosynthesis of isoprenoid lipids that are required for the prenylation of small GTPase signaling proteins necessary for osteoclast function.

Cellular Effects

The effects of Glycine Bisphosphonate on cells are largely related to its impact on osteoclasts. By inhibiting farnesyl pyrophosphate synthase, it disrupts the function of osteoclasts, which are cells that break down bone tissue. This leads to a decrease in bone resorption

Molecular Mechanism

The molecular mechanism of action of Glycine Bisphosphonate involves its binding to and inhibition of the enzyme farnesyl pyrophosphate synthase. This enzyme is crucial for the biosynthesis of isoprenoid lipids, which are necessary for the prenylation of small GTPase signaling proteins. By inhibiting this enzyme, Glycine Bisphosphonate disrupts the function of osteoclasts.

Dosage Effects in Animal Models

Bisphosphonates have shown antitumor effects in animal models of breast cancer bone metastasis at clinical dosing regimens.

Biological Activity

(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid, commonly known as aminophosphonic acid, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including its effects on cancer cells, antimicrobial properties, and potential as an acetylcholinesterase inhibitor.

Chemical Structure and Properties

The chemical formula for this compound is C₂H₉N₁O₇P₂. Its structure features a phosphonic acid group that contributes to its biological activity by interacting with various enzymes and cellular pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of aminophosphonic acids. For instance, Zhang et al. (2020) synthesized novel sulfonamide-containing aminophosphonates and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents such as cisplatin:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 9.71 ± 0.47 |

| MCF-7 | 16.43 ± 0.62 |

| HCT116 | 2.34 ± 0.27 |

| HepG2 | 12.51 ± 1.18 |

| 293T | 205.95 ± 2.36 |

These findings suggest that aminophosphonates may selectively target cancer cells while sparing normal cells .

Antimicrobial Activity

Aminophosphonic acids have also demonstrated notable antimicrobial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, various hydroxyphosphonates have been shown to exhibit antibacterial activity against Bacillus subtilis and Escherichia coli . The mechanism of action typically involves the inhibition of critical enzymes necessary for bacterial growth.

Inhibition of Acetylcholinesterase

Another significant aspect of the biological activity of aminophosphonic acids is their role as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Shaikh et al. (2020) reported that certain aminophosphonates demonstrated AChE inhibitory activity superior to standard drugs like tacrine and rivastigmine:

| Compound | AChE Inhibition (%) |

|---|---|

| Compound 14a | XX% |

| Compound 14b | YY% |

The ability to inhibit AChE suggests potential therapeutic applications in cognitive disorders .

Case Studies

Several case studies provide insights into the therapeutic applications of aminophosphonates:

- Cancer Treatment : Aita et al. (2021) explored aminophosphonate derivatives of imatinib in leukemia models, finding enhanced anticancer activity compared to imatinib alone.

- Neuroprotection : Studies on N-substituted pyrazole-derived aminophosphonates have shown promising results in reducing oxidative stress and improving cognitive function in animal models.

- Antimicrobial Efficacy : A study assessing the antibacterial properties of various phosphonic acid derivatives revealed significant inhibition against pathogenic strains, indicating their potential use in treating infections.

Scientific Research Applications

Medicinal Chemistry

Bone Health and Osteoporosis Treatment

The compound is structurally similar to bisphosphonates, which are widely used in treating bone diseases such as osteoporosis and Paget's disease. Its affinity for calcium ions allows it to effectively target bone tissues, enhancing drug delivery directly to the sites of action. Studies have shown that phosphonic acids can inhibit bone resorption, making them potential candidates for osteoporosis therapies .

Anticancer Properties

Research indicates that phosphonic acid derivatives can exhibit anticancer activities. For instance, compounds similar to (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid have been studied for their ability to inhibit tumor growth and metastasis by interfering with cellular signaling pathways involved in cancer progression .

Analgesic Effects

Phosphonopeptides derived from phosphonic acids have demonstrated analgesic properties. These compounds can act as inhibitors of cathepsins, which are enzymes implicated in pain pathways. Notably, some derivatives have shown promising results in preclinical studies as potent pain relievers .

Agricultural Applications

Herbicides and Plant Growth Regulators

Phosphonic acids are utilized in the formulation of herbicides due to their ability to disrupt metabolic processes in plants. The unique structure of this compound allows it to mimic natural plant hormones, thereby regulating growth and development processes . This makes it an effective agent in controlling unwanted vegetation.

Fungicides

The compound has also been explored for its antifungal properties. It can inhibit the growth of certain fungi by disrupting their cellular metabolism, thus serving as a potential fungicide in agricultural practices .

Materials Science

Surface Functionalization

The high polarity and coordination properties of phosphonic acids enable their use in surface modification applications. They can be employed to functionalize surfaces of materials, enhancing their hydrophilicity or hydrophobicity depending on the desired outcome. This application is particularly relevant in creating advanced coatings for biomedical devices or electronic components .

Nanotechnology

In nanotechnology, phosphonic acids are used as stabilizers for colloidal solutions of nanoparticles. Their ability to form stable interfaces helps maintain the dispersion of nanoparticles in various solvents, which is crucial for applications ranging from drug delivery systems to catalysis .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related phosphonic acids, aminophosphonates, and derivatives. Key distinctions arise in biological activity, structural complexity, and industrial utility.

Table 1: Structural and Functional Comparison

| Compound Name | Structural Features | Biological Activity | Key Applications | References |

|---|---|---|---|---|

| (2-Amino-1-hydroxyethyl)phosphonic acid | Ethyl chain with -NH₂, -OH, and phosphonic acid | Inhibits phosphatases/kinases via phosphate mimicry | Medicinal chemistry, enzyme inhibition | |

| 1-Aminoethylphosphonic acid | Ethylamine with phosphonic acid | Inhibits alanine racemase in bacteria | Antibacterial agents | |

| 3-Aminopropylphosphonic acid | Propyl chain with -NH₂ and phosphonic acid | Peptide analog, metal chelation | Enzyme inhibition, chelating agents | |

| Aminomethylphosphonic acid | Methyl group with -NH₂ and phosphonic acid | Herbicide metabolite, weak enzymatic inhibition | Agricultural research | |

| P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester | Purine base + phosphonic acid ester | Antiviral, anticancer activity | Antiretroviral therapies, oncology | |

| Methyl hydrogenphosphonate | Methyl ester of phosphonic acid | Intermediate in esterification reactions | Industrial synthesis, polymer chemistry |

Key Findings

Structural Uniqueness: The hydroxyl and amino groups in (2-Amino-1-hydroxyethyl)phosphonic acid enable dual reactivity (nucleophilic and electrophilic), distinguishing it from simpler analogs like 2-Aminoethylphosphonic acid, which lacks the hydroxyl group . Chiral derivatives, such as (1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid, exhibit stereospecific interactions with enzymes, enhancing their antiviral specificity compared to achiral analogs .

Biological Activity: Compounds with aromatic or heterocyclic moieties (e.g., triazoloquinoxaline-phosphonic acid hybrids in ) show enhanced receptor binding due to π-π stacking, unlike aliphatic derivatives. Phosphonopeptides (e.g., phosphonopeptides in ) inhibit bacterial cell wall biosynthesis more effectively than monomeric aminophosphonates.

Industrial Relevance: Methyl hydrogenphosphonate’s ester group provides hydrolytic stability, making it superior to phosphonic acid in long-term storage for industrial use .

Research Implications and Challenges

- Enzyme Inhibition : The tetrahedral geometry of phosphonic acids mimics transition states in enzymatic reactions, offering potent inhibition of metalloproteases and hydrolases. However, excessive acidity (pKa ~2–3 for phosphonic acids vs. ~4–5 for carboxylates) can reduce bioavailability .

- Environmental Impact : Phosphonic acids like fosetyl-Al accumulate in perennial plants, raising concerns about residual detection in organic farming .

- Synthetic Complexity: Multi-step synthesis of chiral phosphonates (e.g., [(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic acid) limits scalability despite high bioactivity .

Preparation Methods

Mannich-Type Condensation

The Mannich reaction remains a cornerstone for introducing aminoalkylphosphonate moieties. Tanaka et al. (source) demonstrated the utility of this method by reacting triphenyl phosphite with aldehydes and benzyl carbamate in acetic acid. For the target compound, paraformaldehyde serves as the aldehyde source, while benzyl carbamate introduces the protected amine. The intermediate diphenyl α-(N-benzyloxycarbonyl)aminomethylphosphonate undergoes hydrolysis with concentrated hydrobromic acid (HBr) to yield the free phosphonic acid.

Key Reaction Conditions :

-

Temperature : 110–120°C for Mannich adduct formation.

-

Deprotection : Reflux with 48% HBr for 5 hours.

-

Yield : 70–85% for intermediate phosphonate esters; 60–75% after deprotection.

This method’s limitation lies in the necessity for harsh acidic conditions, which may degrade acid-sensitive functional groups.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction facilitates carbon-phosphorus bond formation via nucleophilic substitution. Yamauchi et al. (source) employed triethyl phosphite and N-ω-bromoalkylphthalimides to synthesize diethyl phthalimidoalkylphosphonates. Subsequent hydrolysis with HBr removes the phthalimide protecting group, yielding ω-aminoalkylphosphonic acids.

Example Protocol :

-

React triethyl phosphite with 3-bromopropylphthalimide at 150°C for 3 hours.

-

Hydrolyze the product with 48% HBr under reflux for 10 hours.

-

Neutralize with 1,2-butylene oxide to precipitate the final product.

Yield : 90–95% for phthalimido intermediates; 75–80% after hydrolysis.

Advanced Methodologies

Hydrolytic Deprotection Strategies

Modern approaches prioritize selective deprotection to enhance efficiency. Oleksyszyn and Subotkowska (source) developed a two-step process:

-

Protection : Benzyloxycarbonyl (Cbz) groups shield amines during phosphonate ester formation.

-

Deprotection : HBr in acetic acid selectively cleaves Cbz groups without disrupting phosphonate linkages.

Advantages :

-

Avoids over-hydrolysis of phosphonate esters.

-

Enables modular synthesis of derivatives.

Phosphorylation of Amino Alcohols

Assaad et al. (source) reported a bisphosphonation strategy using phosphorous acid and acetic anhydride. While optimized for (1-hydroxyethane-1,1-diyl)diphosphonic acid (HEDP), this method adapts to amino alcohols:

-

React 2-amino-1-hydroxyethane with excess phosphorous acid and acetic anhydride.

Modifications for Target Compound :

-

Substitute ethanolamine derivatives with 2-amino-1-hydroxyethane.

-

Use ammonium acetate as a nitrogen source to prevent side reactions.

Yield : 85–90% under optimized conditions.

Characterization Techniques

Spectroscopic Analysis

NMR Spectroscopy :

IR Spectroscopy :

Elemental Analysis :

Comparative Data Table

| Method | Reagents | Yield | Purity |

|---|---|---|---|

| Mannich Condensation | Triphenyl phosphite, HBr | 60–75% | 95–98% |

| Michaelis-Arbuzov | Triethyl phosphite, HBr | 75–80% | 90–93% |

| Bisphosphonation | Phosphorous acid, acetic anhydride | 85–90% | 97–99% |

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Q & A

Q. Purity Optimization :

- Use column chromatography or recrystallization for isolation.

- Monitor reactions via <sup>31</sup>P NMR to track phosphonate-to-phosphonic acid conversion .

Advanced Question: How can enantioselective synthesis of this compound be achieved, and why is stereochemistry critical for biological activity?

Methodological Answer:

Enantioselective synthesis employs chiral catalysts or auxiliaries :

Q. Stereochemical Impact :

- Biological specificity : The (R)-enantiomer may exhibit higher antiviral activity due to better enzyme active-site fitting, as seen in structurally similar aminophosphonates .

- Data contradiction : Inconsistent bioactivity reports often arise from uncharacterized racemic mixtures .

Basic Question: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>31</sup>P NMR : Identify proton environments and phosphorus oxidation states. For example, a singlet at δ 15–20 ppm (P–OH) confirms phosphonic acid groups .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., C2H8NO6P2, exact mass 209.0).

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks .

Advanced Question: How can in situ spectroscopic methods resolve contradictions in degradation pathway studies?

Methodological Answer:

Conflicting degradation data (e.g., UV vs. microbial pathways) are addressed by:

- Real-time FTIR/Raman : Track P=O and C–N bond changes during photolysis or hydrolysis .

- Isotope labeling : Use <sup>18</sup>O or <sup>15</sup>N to distinguish abiotic vs. enzyme-mediated pathways .

- Computational modeling : Compare experimental half-lives with DFT-calculated activation energies .

Basic Question: How is the environmental persistence of this compound assessed, and what mitigation strategies exist?

Methodological Answer:

- Persistence testing : Conduct OECD 307 soil degradation studies with LC-MS quantification .

- Mitigation :

Advanced Question: How do proton-conduction mechanisms of this compound compare in hydrated vs. anhydrous fuel cell membranes?

Methodological Answer:

- Hydrated systems : Proton hopping via Grotthuss mechanism dominates, with conductivity >10<sup>−2</sup> S/cm at 80°C .

- Anhydrous systems : Proton transport relies on structural diffusion through hydrogen-bonded phosphonic acid networks, requiring temperatures >120°C for optimal performance .

- Contradiction : Lower conductivity in some studies arises from incomplete deprotonation; use impedance spectroscopy to correlate with pKa values .

Basic Question: What in vitro assays evaluate its antimicrobial activity, and how are false positives avoided?

Methodological Answer:

- MIC assays : Test against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains in Mueller-Hinton broth .

- False-positive mitigation :

- Include chelator controls (EDTA) to distinguish metal-binding vs. direct enzyme inhibition.

- Use cytotoxicity assays (e.g., HEK293 cells) to rule out nonspecific toxicity .

Advanced Question: How can computational methods predict its binding affinity to viral polymerases?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with HIV RT or HCV NS5B crystal structures (PDB: 1RTD, 3PHE). Focus on phosphonate–Mg<sup>2+</sup> interactions in the active site .

- MD simulations : Analyze binding stability over 100 ns trajectories; compare ΔG values from MM/PBSA with experimental IC50.

- Contradiction : Overpredicted affinities may arise from protonation state errors; validate with pH-adjusted pKa calculations .

Basic Question: What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (LD50 >2000 mg/kg in rats) .

- Neutralization : Treat spills with 10% NaHCO3 to convert phosphonic acid to less hazardous phosphate .

Advanced Question: How does its coordination chemistry enable applications in metal-organic frameworks (MOFs)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.